Cas no 93514-83-1 (3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester)

3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester
- 4-HYDROXY-5,7-BIS-TRIFLUOROMETHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl 4-oxo-5,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylate
- ETHYL 5,7-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE-3-CARBOXYLATE
- PC0034
- 93514-83-1
- ethyl 4-hydroxy-5,7-bis(trifluoromethyl)-3-quinolinecarboxylate
- ethyl 4-oxo-5,7-bis(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
- FT-0642248
- CS-0458750
- DTXSID50371878
- ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate
- MFCD00269340
- SB73032
- SCHEMBL6200653
- A844621
- 5,7-BIS(TRIFLUOROMETHYL)-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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- Inchi: InChI=1S/C14H9F6NO3/c1-2-24-12(23)7-5-21-9-4-6(13(15,16)17)3-8(14(18,19)20)10(9)11(7)22/h3-5H,2H2,1H3,(H,21,22)
- InChI Key: JQOVUCWBEJXIOS-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C(F)(F)F)C(F)(F)F
Computed Properties
- Exact Mass: 353.04900
- Monoisotopic Mass: 353.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- Density: 1.464
- Boiling Point: 338.8°C at 760 mmHg
- Flash Point: 158.7°C
- Refractive Index: 1.467
- PSA: 59.42000
- LogP: 4.15470
3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529417-250mg |
Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate |
93514-83-1 | 98% | 250mg |
¥1339.00 | 2024-04-24 | |
Apollo Scientific | PC0034-1g |
Ethyl 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate |
93514-83-1 | 1g |
£280.00 | 2025-02-19 | ||
Apollo Scientific | PC0034-250mg |
Ethyl 5,7-bis(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate |
93514-83-1 | 250mg |
£120.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529417-1g |
Ethyl 4-hydroxy-5,7-bis(trifluoromethyl)quinoline-3-carboxylate |
93514-83-1 | 98% | 1g |
¥3131.00 | 2024-04-24 |
3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
Additional information on 3-Quinolinecarboxylicacid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester
3-Quinolinecarboxylic Acid, 4-Hydroxy-5,7-Bis(Trifluoromethyl)-, Ethyl Ester: A Comprehensive Overview
The compound with CAS No. 93514-83-1, known as 3-Quinolinecarboxylic acid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the quinoline derivative family, a class of heterocyclic aromatic compounds that have garnered considerable attention due to their unique chemical properties and versatile functionalities. The presence of trifluoromethyl groups at positions 5 and 7, along with the hydroxy group at position 4 and the ethyl ester substituent at position 3, endows this molecule with distinctive electronic and steric characteristics.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced catalytic systems and optimized reaction conditions. The synthesis of 3-Quinolinecarboxylic acid derivatives has been a focal point in organic chemistry research due to their potential as intermediates in drug discovery and material science. The introduction of trifluoromethyl groups significantly enhances the molecule's stability and bioavailability, making it a promising candidate for pharmacological applications.
One of the most intriguing aspects of this compound is its role in the development of novel pharmaceutical agents. Researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in cellular signaling pathways. Recent studies have demonstrated that 3-Quinolinecarboxylic acid derivatives exhibit potent inhibitory activity against certain protein kinases, which are implicated in various pathological conditions such as cancer and inflammatory diseases. The presence of the hydroxy group at position 4 plays a critical role in enhancing the molecule's binding affinity to its target proteins.
In addition to its pharmacological applications, this compound has also been investigated for its electronic properties in materials science. The quinoline backbone provides a rigid aromatic structure that is conducive to π-conjugation, making it a potential candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs), where its electronic characteristics could contribute to improved device performance.
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester involves a series of carefully designed reactions that highlight the importance of stereocontrol and regioselectivity in organic synthesis. Key steps include the formation of the quinoline skeleton through cyclization reactions, followed by selective substitution at specific positions to introduce the desired functional groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in achieving high yields and purity levels.
From an environmental perspective, the development of efficient synthetic routes for this compound is crucial to minimize waste generation and reduce ecological impact. Researchers have explored green chemistry approaches, such as using biodegradable solvents and recycling byproducts, to make the synthesis process more sustainable. These efforts align with global initiatives aimed at promoting environmentally friendly chemical practices.
In conclusion, 3-Quinolinecarboxylic acid, 4-hydroxy-5,7-bis(trifluoromethyl)-, ethyl ester (CAS No. 93514-83-1) represents a cutting-edge compound with multifaceted applications across diverse fields. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing scientific innovation.
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